molecular formula C13H10ClFS B8000922 1-Chloro-2-fluoro-3-(phenylsulfanylmethyl)benzene

1-Chloro-2-fluoro-3-(phenylsulfanylmethyl)benzene

Cat. No.: B8000922
M. Wt: 252.73 g/mol
InChI Key: ZQENTVVERDFCER-UHFFFAOYSA-N
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Description

1-Chloro-2-fluoro-3-(phenylsulfanylmethyl)benzene is an organic compound with the molecular formula C13H10ClFS It is characterized by the presence of a chloro and fluoro substituent on a benzene ring, along with a phenylsulfanylmethyl group

Preparation Methods

The synthesis of 1-Chloro-2-fluoro-3-(phenylsulfanylmethyl)benzene can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . Another approach involves the use of organozinc and Grignard reagents, which are known for their reliability in forming complex organic molecules.

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The choice of reagents and reaction conditions can vary depending on the desired purity and scale of production.

Chemical Reactions Analysis

1-Chloro-2-fluoro-3-(phenylsulfanylmethyl)benzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-2-fluoro-3-(phenylsulfanylmethyl)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-2-fluoro-3-(phenylsulfanylmethyl)benzene depends on its specific application and the molecular targets involved. In general, the compound may interact with various enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact pathways and targets can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

1-Chloro-2-fluoro-3-(phenylsulfanylmethyl)benzene can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-chloro-2-fluoro-3-(phenylsulfanylmethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFS/c14-12-8-4-5-10(13(12)15)9-16-11-6-2-1-3-7-11/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQENTVVERDFCER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC2=C(C(=CC=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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